tert-butoxycarbonylleucyl-leucyl-leucyl-leucyl-aminoisobutyryl-leucyl-leucyl-leucyl-leucine benzyl e
tert-butoxycarbonylleucyl-leucyl-leucyl-leucyl-aminoisobutyryl-leucyl-leucyl-leucyl-leucine benzyl e
Brand Name:
Vulcanchem
CAS No.:
100642-98-6
VCID:
VC0216704
InChI:
InChI=1S/C64H111N9O12/c1-36(2)27-45(53(74)66-48(30-39(7)8)56(77)70-52(34-43(15)16)60(81)84-35-44-25-23-22-24-26-44)67-57(78)49(31-40(9)10)71-61(82)64(20,21)73-59(80)51(33-42(13)14)69-55(76)47(29-38(5)6)65-54(75)46(28-37(3)4)68-58(79)50(32-41(11)12)72-62(83)85-63(17,18)19/h22-26,36-43,45-52H,27-35H2,1-21H3,(H,65,75)(H,66,74)(H,67,78)(H,68,79)(H,69,76)(H,70,77)(H,71,82)(H,72,83)(H,73,80)/t45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C
Molecular Formula:
C38H42F3N9O12
Molecular Weight:
1198.6 g/mol
tert-butoxycarbonylleucyl-leucyl-leucyl-leucyl-aminoisobutyryl-leucyl-leucyl-leucyl-leucine benzyl e
CAS No.: 100642-98-6
Main Products
VCID: VC0216704
Molecular Formula: C38H42F3N9O12
Molecular Weight: 1198.6 g/mol
CAS No. | 100642-98-6 |
---|---|
Product Name | tert-butoxycarbonylleucyl-leucyl-leucyl-leucyl-aminoisobutyryl-leucyl-leucyl-leucyl-leucine benzyl e |
Molecular Formula | C38H42F3N9O12 |
Molecular Weight | 1198.6 g/mol |
IUPAC Name | benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate |
Standard InChI | InChI=1S/C64H111N9O12/c1-36(2)27-45(53(74)66-48(30-39(7)8)56(77)70-52(34-43(15)16)60(81)84-35-44-25-23-22-24-26-44)67-57(78)49(31-40(9)10)71-61(82)64(20,21)73-59(80)51(33-42(13)14)69-55(76)47(29-38(5)6)65-54(75)46(28-37(3)4)68-58(79)50(32-41(11)12)72-62(83)85-63(17,18)19/h22-26,36-43,45-52H,27-35H2,1-21H3,(H,65,75)(H,66,74)(H,67,78)(H,68,79)(H,69,76)(H,70,77)(H,71,82)(H,72,83)(H,73,80)/t45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Standard InChIKey | DHMCTWRJCOUSDE-XKIFMCPMSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Sequence | LLLLXLLLL |
Synonyms | Boc-Leu(4)-Aib-Leu(4)-OBzl tert-butoxycarbonylleucyl-leucyl-leucyl-leucyl-aminoisobutyryl-leucyl-leucyl-leucyl-leucine benzyl este |
PubChem Compound | 146958 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume